Methanesulfonic acid;7-(oxan-2-yloxy)hept-2-en-1-ol
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Overview
Description
Methanesulfonic acid;7-(oxan-2-yloxy)hept-2-en-1-ol is a compound that combines the properties of methanesulfonic acid and 7-(oxan-2-yloxy)hept-2-en-1-ol. Methanesulfonic acid is an organosulfur compound with the molecular formula CH₄O₃S, known for its strong acidic properties and its ability to dissolve a wide range of metal salts . The 7-(oxan-2-yloxy)hept-2-en-1-ol component is a derivative of heptenol, featuring an oxane ring and an enol group, which contributes to its unique chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;7-(oxan-2-yloxy)hept-2-en-1-ol typically involves the reaction of methanesulfonic acid with 7-(oxan-2-yloxy)hept-2-en-1-ol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;7-(oxan-2-yloxy)hept-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Properties
CAS No. |
61659-33-4 |
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Molecular Formula |
C13H26O6S |
Molecular Weight |
310.41 g/mol |
IUPAC Name |
methanesulfonic acid;7-(oxan-2-yloxy)hept-2-en-1-ol |
InChI |
InChI=1S/C12H22O3.CH4O3S/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12;1-5(2,3)4/h2,5,12-13H,1,3-4,6-11H2;1H3,(H,2,3,4) |
InChI Key |
USBVGKBTUADLAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCOC(C1)OCCCCC=CCO |
Origin of Product |
United States |
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